(s)-a-(Fmoc-amino)-[1,1'-biphenyl]-3-propanoic acid

Solid-Phase Peptide Synthesis Chiral Purity Epimerization

Standard Fmoc-β-amino acids often lack the specific conformational control required for deep, hydrophobic GPCR binding pockets. This (S)-enantiomer features a meta-biphenyl side chain that introduces a defined kink into the peptide backbone. - **Structural Precision:** Meta-substitution enforces a bent conformation, distinct from para-analogs, enabling rational exploration of hydrophobic receptor geometries. - **High Purity:** ≥98% (HPLC) with ≤0.5% enantiomeric impurity, minimizing diastereomers in peptide API synthesis. - **Process Compatibility:** Base-labile Fmoc group ensures direct use in standard automated SPPS with low epimerization risk.

Molecular Formula C30H25NO4
Molecular Weight 463.5 g/mol
CAS No. 1260616-69-0
Cat. No. B3094704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(s)-a-(Fmoc-amino)-[1,1'-biphenyl]-3-propanoic acid
CAS1260616-69-0
Molecular FormulaC30H25NO4
Molecular Weight463.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC(=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C30H25NO4/c32-29(33)28(18-20-9-8-12-22(17-20)21-10-2-1-3-11-21)31-30(34)35-19-27-25-15-6-4-13-23(25)24-14-5-7-16-26(24)27/h1-17,27-28H,18-19H2,(H,31,34)(H,32,33)/t28-/m0/s1
InChIKeyYOUSZFJTJZGJIK-NDEPHWFRSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1260616-69-0: Stereopure SPPS Building Block


(S)-α-(Fmoc-amino)-[1,1'-biphenyl]-3-propanoic acid (CAS 1260616-69-0) is a chiral, Fmoc-protected β-amino acid derivative featuring a bulky, hydrophobic biphenyl side chain. The compound exists as a white to off-white powder with a molecular formula of C₃₀H₂₅NO₄ and a molecular weight of 463.5 g/mol . Its primary application is as a building block in Fmoc solid-phase peptide synthesis (SPPS), where the acid-labile side-chain protecting group strategy is complemented by the base-labile Fmoc group for iterative N-terminal deprotection [1]. The (S)-enantiomer ensures stereochemical control for the generation of peptides with defined three-dimensional architectures, a critical requirement in modern peptide-based drug discovery and chemical biology.

Fmoc SPPS building block for peptide synthesis
Chiral (S)-enantiomer for stereochemical control studies
Bulky meta-biphenyl side chain for conformational research

1260616-69-0: Why Generic Analogs Fail in SPPS


Substituting (S)-α-(Fmoc-amino)-[1,1'-biphenyl]-3-propanoic acid with other Fmoc-biphenylalanine derivatives is not straightforward due to profound differences in stereochemistry and backbone geometry. Racemic mixtures, such as Fmoc-(R,S)-3-amino-3-(biphenyl)propionic acid (CAS 269078-79-7), produce diastereomeric peptide chains that cannot be resolved post-synthesis, leading to irreproducible biological activity . Even among single enantiomers, the substitution pattern on the biphenyl ring (e.g., ortho-, meta-, or para- attachment) dictates the conformational landscape of the resulting peptide. For instance, meta-substituted biphenylalanines like the target compound introduce a kink that can be essential for fitting into hydrophobic binding pockets, whereas para-substituted analogs (e.g., Fmoc-L-4,4'-biphenylalanine, CAS 205526-38-1) favor an extended linear conformation [1]. Furthermore, unprotected or alternative protecting group strategies cannot be directly interchanged without altering coupling efficiency and the risk of epimerization at the α-carbon.

Racemic mixture yields unresolved diastereomeric chains, confounding bioactivity.
Para-substituted analogs shift backbone to extended conformation, may alter target fit.
Boc protection requires acid-labile resins; Fmoc orthogonality cannot be directly replaced.

1260616-69-0: Comparative Performance vs. Analogs


Enantiomeric Purity: Single vs. Racemic

The target compound, (S)-α-(Fmoc-amino)-[1,1'-biphenyl]-3-propanoic acid, is specified to have an enantiomeric impurity of the (R)-enantiomer ≤0.5% as determined by chiral HPLC, ensuring >99.5% enantiomeric excess (ee) . In contrast, the commonly available racemic mixture Fmoc-(R,S)-3-amino-3-(biphenyl)propionic acid (CAS 269078-79-7) contains a 1:1 ratio of enantiomers, resulting in 0% ee .

Enantiomeric Purity
Data to verify
≥99% ee (≤0.5% R-enantiomer)
vs. racemic: 0% ee
Chiral HPLC analysis
Supports stereochemical-control study fit
Data to verify; vendor specification
Solid-Phase Peptide Synthesis Chiral Purity Epimerization

HPLC Purity: Batch Consistency

The target compound is supplied with a minimum HPLC purity specification of ≥98% . This contrasts with the standard industrial purity for many Fmoc-amino acid building blocks, which is commonly 95% .

HPLC Purity
Data to verify
≥98% purity
vs. typical Fmoc building blocks: 95%
Reverse-phase HPLC
May reduce cumulative impurities in multi-step SPPS
Data to verify; supplier spec
Peptide Synthesis Quality Control HPLC Purity

Conformational Bias: Meta vs. Para Biphenyl

The meta-substituted biphenyl side chain in (S)-α-(Fmoc-amino)-[1,1'-biphenyl]-3-propanoic acid introduces a steric constraint that favors a specific kinked backbone conformation. In contrast, the more common para-substituted analog, Fmoc-L-4,4'-biphenylalanine (CAS 205526-38-1), adopts an extended, linear conformation [1]. Molecular dynamics simulations indicate that this conformational bias can translate into a >10-fold difference in binding affinity to certain hydrophobic protein pockets [2].

Backbone Conformation
Class-level
Meta-substituted: kinked
Para-substituted: extended linear
Binding affinity may shift >10-fold
NMR & MD simulations
Supports conformation-activity relationship studies
Class-level inference; model-dependent
Peptide Conformation Structure-Activity Relationship Biphenylalanine

Fmoc vs. Boc Deprotection Orthogonality

The Fmoc protecting group in the target compound is cleaved under mild basic conditions (20% piperidine in DMF), which is orthogonal to the acid-labile side-chain protecting groups (e.g., t-Bu) commonly used in Fmoc SPPS [1]. In contrast, Boc-protected amino acids require harsh acidic conditions (e.g., TFA) for deprotection, which can lead to acid-catalyzed side reactions and peptide chain cleavage from the resin [2].

Deprotection Orthogonality
Class-level
Fmoc: piperidine/DMF (basic)
Boc: TFA (acidic)
Boc incompatible with acid-labile resins
Standard Fmoc SPPS protocols
Supports Fmoc-SPPS workflow compatibility
Class-level inference
Solid-Phase Peptide Synthesis Protecting Group Strategy Fmoc vs. Boc

Racemization: Fmoc-Protected vs. Unprotected

Fmoc-protected amino acids, including the target compound, exhibit minimal racemization during standard carbodiimide-mediated coupling reactions (<0.1% epimerization) [1]. In contrast, unprotected amino acids are highly prone to racemization under basic coupling conditions, with epimerization levels often exceeding 5-10% [2].

Coupling Racemization
Class-level
Fmoc-protected:
Unprotected: >5–10%
>50-fold reduction
DIC/Oxyma coupling in DMF
Supports stereochemical integrity in SPPS
Class-level inference
Racemization Peptide Synthesis Fmoc Protection

1260616-69-0: Recommended Applications


Constrained Peptide Synthesis for GPCRs

The meta-substituted biphenyl side chain of this building block imposes a specific kink in the peptide backbone, which is ideal for designing ligands that require a bent conformation to fit into deep, hydrophobic binding pockets of G-protein coupled receptors (GPCRs). This structural feature can be leveraged to enhance binding affinity and selectivity for challenging GPCR targets [1].

cGMP Manufacturing of Peptide APIs

With a specified HPLC purity of ≥98% and enantiomeric impurity ≤0.5%, this compound meets the stringent quality requirements for the manufacture of peptide active pharmaceutical ingredients (APIs). Its use minimizes the formation of deletion sequences and diastereomeric impurities, simplifying downstream purification and improving overall yield [1].

SAR Studies of Bioactive Peptides

Researchers can use this building block to systematically probe the effect of a hydrophobic, meta-substituted biphenyl group on peptide activity, stability, and pharmacokinetic properties. Comparing peptides containing this residue to those with para-substituted biphenylalanine or simple phenylalanine allows for the rational optimization of lead compounds [1][2].

Automated High-Throughput Peptide Library Synthesis

The base-labile Fmoc group ensures compatibility with standard automated peptide synthesizers, enabling the efficient production of focused peptide libraries for drug discovery campaigns. The compound's low racemization risk during coupling ensures that the stereochemical integrity of the library members is maintained [2].

Application
Selection Property
Validation Focus
GPCR-targeted constrained peptide synthesis
Meta-biphenyl kink conformation
Binding affinity & selectivity in hydrophobic pockets
Peptide API quality-driven synthesis
High minimum purity & low enantiomeric impurity
Deletion & diastereomeric impurity minimization
SAR studies of bioactive peptides
Hydrophobic meta-biphenyl vs. para/ phenylalanine
Activity, stability & PK property profiling
Automated Fmoc-SPPS library synthesis
Fmoc compatibility & low racemization risk
Stereochemical integrity across library members

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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